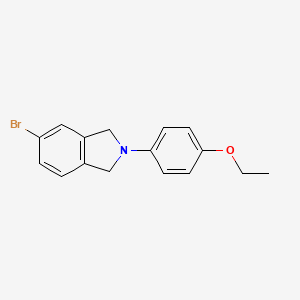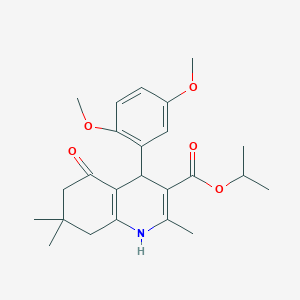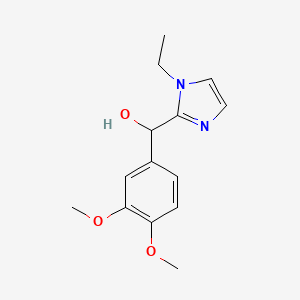
5-bromo-2-(4-ethoxyphenyl)isoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(4-ethoxyphenyl)isoindoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindoline derivatives, which have been found to exhibit a range of interesting biological activities. In
Applications De Recherche Scientifique
5-bromo-2-(4-ethoxyphenyl)isoindoline has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-bromo-2-(4-ethoxyphenyl)isoindoline has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(4-ethoxyphenyl)isoindoline is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-(4-ethoxyphenyl)isoindoline exhibits a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been found to exhibit anti-bacterial and anti-fungal activity. Additionally, 5-bromo-2-(4-ethoxyphenyl)isoindoline has been found to modulate the expression of certain genes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-(4-ethoxyphenyl)isoindoline in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. Additionally, this compound is relatively easy to synthesize, making it a useful tool for researchers studying isoindoline derivatives. However, one limitation of using 5-bromo-2-(4-ethoxyphenyl)isoindoline in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 5-bromo-2-(4-ethoxyphenyl)isoindoline. One area of interest is the development of new cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-2-(4-ethoxyphenyl)isoindoline and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for more research on the toxicity and safety of this compound, particularly in relation to its potential use in humans.
In conclusion, 5-bromo-2-(4-ethoxyphenyl)isoindoline is a promising compound with a range of potential applications in scientific research. Its potent anti-cancer, anti-inflammatory, and anti-oxidant properties make it a useful tool for researchers studying isoindoline derivatives, and its relatively simple synthesis method makes it a useful candidate for the development of new drugs. While further research is needed to fully understand the mechanism of action and potential toxicity of this compound, it is clear that 5-bromo-2-(4-ethoxyphenyl)isoindoline has the potential to make a significant contribution to the field of scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-2-(4-ethoxyphenyl)isoindoline involves the reaction of 4-ethoxybenzaldehyde with 2-bromo-1,3-dimethylimidazolinium bromide in the presence of potassium carbonate and copper powder. The reaction proceeds through a one-pot, three-component reaction, and the final product is obtained in good yield and high purity. This method is relatively simple and efficient, making it a useful approach for the synthesis of 5-bromo-2-(4-ethoxyphenyl)isoindoline.
Propriétés
IUPAC Name |
5-bromo-2-(4-ethoxyphenyl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-19-16-7-5-15(6-8-16)18-10-12-3-4-14(17)9-13(12)11-18/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVADRUJDVZAQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)

![3-chloro-N-[3-phenoxy-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5089111.png)
![4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5089113.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)